2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic compound that combines elements of benzofuran and benzo[d]thiazole. It is characterized by its unique structural features, which may confer specific biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
The compound can be found in chemical databases such as BenchChem and PubChem, where detailed information about its structure and properties is provided.
This compound falls under the category of N-acetamides, specifically those containing heterocyclic aromatic rings. Its structure includes both a benzofuran moiety and a benzo[d]thiazole ring, making it a candidate for studies in organic synthesis and medicinal chemistry.
The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide typically involves several key steps:
The reactions typically require controlled conditions to ensure high yields and purity. The use of solvents, temperature control, and reaction time are critical factors in optimizing the synthesis process.
The molecular formula for 2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide is . It features:
The InChI representation for this compound can be derived from its structural formula, providing a standardized way to describe its molecular structure in databases.
The compound can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.
The mechanism of action for 2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide would depend on its biological target. If it acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Experimental studies are needed to identify specific molecular targets and pathways involved in its action. Such studies may include enzyme assays or binding affinity tests to elucidate how this compound interacts with biological systems.
The compound's physical properties include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties are crucial for determining how it can be handled in laboratory settings.
Chemical properties include reactivity with acids and bases, stability under light or heat exposure, and potential interactions with other chemical entities. Understanding these properties aids in predicting how the compound will behave in various environments.
The potential applications of 2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide span several fields:
The benzofuran and benzothiazole units in this compound represent privileged scaffolds in medicinal chemistry. Benzothiazole derivatives exhibit pronounced kinase inhibitory activity due to their capacity for π-π stacking interactions within hydrophobic enzyme pockets. For example, 6-methylbenzo[d]thiazol-2-yl acetamide derivatives demonstrate specificity for ATP-binding sites of kinases such as MAPKK, as validated through crystallographic studies [5] [8]. Concurrently, the 2,3-dihydrobenzofuran system contributes rigid aromatic topology and enhanced metabolic stability compared to linear alkyl chains. This moiety’s partially saturated furan ring reduces oxidative susceptibility while maintaining planar geometry essential for target engagement [3] [6].
Molecular hybridization of these systems creates a geometrically complementary pharmacophore. The benzothiazole anchors deep within the S1′ subsite of enzymes (e.g., anthrax lethal factor), while the dihydrobenzofuran occupies adjacent hydrophobic cavities. Docking simulations of analogous compounds reveal a binding energy improvement of 2.3 kcal/mol in hybrid structures versus single-ring systems [5]. This synergy is quantified in the table below, comparing target affinity in hybrid versus non-hybrid analogues:
Table 1: Influence of Structural Hybridization on Target Affinity
Compound Structure | IC₅₀ (μM) | Target Enzyme |
---|---|---|
Benzothiazole alone [3] | >100 | Anthrax lethal factor |
Benzofuran alone [6] | >50 | MAP Kinase Kinase |
Benzothiazole-Benzofuran hybrid [5] | 3.0–15.0 | Anthrax lethal factor |
Notably, removal of the benzothiazole moiety (Table 6, compounds 113–119) resulted in complete loss of activity (IC₅₀ >50 μM), underscoring its indispensability in molecular recognition [5].
The acetamide bridge (–NH–C(=O)–CH₂–) in this compound serves dual functions: conformational flexibility and hydrogen-bond mediation. Unlike rigid ester or ether linkages, the acetamide’s methylene spacer allows adaptive positioning of aromatic domains within enzyme active sites. This is critical for engaging conserved residues in metalloproteases, where the carbonyl oxygen coordinates the catalytic zinc ion, and the amide nitrogen donates hydrogen bonds to backbone carbonyls of His-686 or Tyr-688 (per anthrax lethal factor numbering) [5] [9].
Bioavailability enhancements stem from the linker’s balanced hydrophilicity. Calculated LogP values for acetamide-linked analogues average 3.2 ± 0.4, optimizing membrane permeability while avoiding excessive lipophilicity. This contrasts with methylene-linked derivatives (LogP >4.5), which exhibit cellular accumulation but poor cytosolic release [4]. Modifying the linker length or chemistry drastically alters pharmacokinetics, as shown below:
Table 2: Impact of Acetamide Linker Modifications on Bioactivity
Linker Variant | Enzyme IC₅₀ (μM) | Caco-2 Permeability (×10⁻⁶ cm/s) |
---|---|---|
–NH–C(=O)–CH₂– (acetamide) [4] | 3.0–15.0 | 22.1 ± 3.5 |
–CH₂–CH₂– (alkyl) [5] | >100 | 35.6 ± 4.2 |
–C(=O)–NH– (reversed amide) [9] | 28.4 ± 5.1 | 8.3 ± 1.9 |
The data confirms the acetamide’s superiority in balancing affinity (low μM IC₅₀) and absorption. Replacement with sulfonamide (Table 2, compounds 8–41) or ester groups universally diminished potency due to loss of zinc coordination or hydrogen bonding [5].
The 4-(furan-2-yl) and 6-methyl substituents on the benzothiazole ring constitute directed modifications to enhance electronic and steric complementarity. The furan heterocycle introduces a hydrogen-bond acceptor and expands the molecule’s π-electron system, enabling additional stacking interactions with Phe-427 of anthrax lethal factor’s S2′ subsite [5] [9]. This furan’s orientation is critical: repositioning to the benzothiazole’s 5- or 7-positions (Table 4, compounds 76–101) reduced activity 3-fold, confirming the 4-position’s geometric precision for target engagement [5].
The 6-methyl group serves dual purposes:
Synergy emerges when these groups function cooperatively. Methyl maintains local hydrophobicity, while furan provides directionality. Replacement with bulkier groups (e.g., phenyl, Table 5, compound 102) or polar moieties (e.g., pyridine, compound 109) consistently reduced potency, underscoring their optimized steric and electronic profiles [5].
Table 3: Influence of Substituents on Enzyme Inhibition and Metabolic Stability
Substituent Pattern | IC₅₀ (μM) | Microsomal Stability (% remaining at 30 min) |
---|---|---|
4-(Furan-2-yl), 6-methyl [4] [9] | 3.8–9.3 | 78.5 ± 4.3 |
4-Phenyl, 6-methyl [5] | 28.4 | 65.2 ± 5.1 |
Unsubstituted benzothiazole [5] | >100 | 22.7 ± 3.8 |
This data validates the furan-methyl combination as essential for both activity and drug-like properties. The furan’s heteroatoms also mitigate crystallization tendencies, improving solubility (28.5 μg/mL) versus purely aromatic systems [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2